3,5-Dinitro-2-phenoxybenzonitrile

Nucleophilic aromatic substitution SNAr kinetics Dinitro activation

3,5-Dinitro-2-phenoxybenzonitrile (CAS not widely indexed; molecular formula C13H7N3O5, MW 285.21 g/mol) is a benzonitrile derivative that combines two strong electron-withdrawing nitro groups at the 3 and 5 positions with a phenoxy substituent at the 2 position. This substitution pattern places the compound at the intersection of dinitrobenzene chemistry and diaryl ether reactivity, distinguishing it from mono-nitro phenoxybenzonitriles (e.g., MDL-860, 5-nitro-2-phenoxybenzonitrile) and from dinitrobenzonitriles lacking the phenoxy moiety.

Molecular Formula C13H7N3O5
Molecular Weight 285.21 g/mol
Cat. No. B12466421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dinitro-2-phenoxybenzonitrile
Molecular FormulaC13H7N3O5
Molecular Weight285.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N
InChIInChI=1S/C13H7N3O5/c14-8-9-6-10(15(17)18)7-12(16(19)20)13(9)21-11-4-2-1-3-5-11/h1-7H
InChIKeyVLLWUOUMILCQBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dinitro-2-phenoxybenzonitrile: A Dual-Nitro Phenoxy Benzonitrile Building Block for Advanced Synthesis and Screening


3,5-Dinitro-2-phenoxybenzonitrile (CAS not widely indexed; molecular formula C13H7N3O5, MW 285.21 g/mol) is a benzonitrile derivative that combines two strong electron-withdrawing nitro groups at the 3 and 5 positions with a phenoxy substituent at the 2 position [1]. This substitution pattern places the compound at the intersection of dinitrobenzene chemistry and diaryl ether reactivity, distinguishing it from mono-nitro phenoxybenzonitriles (e.g., MDL-860, 5-nitro-2-phenoxybenzonitrile) and from dinitrobenzonitriles lacking the phenoxy moiety . The electron-deficient aromatic core enables participation in nucleophilic aromatic substitution (SNAr) and reduction chemistry, while the phenoxy group modulates lipophilicity and intermolecular interactions.

Dual-nitro scaffold for SNAr diversification

Phenoxy group modulates lipophilicity and interactions

Differentiated reactivity from mono-nitro or non-phenoxy analogs

Why 3,5-Dinitro-2-phenoxybenzonitrile Cannot Be Simply Replaced by Common Analogs


Substituting 3,5-dinitro-2-phenoxybenzonitrile with a mono-nitro analog (e.g., 5-nitro-2-phenoxybenzonitrile) or a non-phenoxy dinitrobenzonitrile (e.g., 3,5-dinitrobenzonitrile) fundamentally alters the electronic landscape of the aromatic ring. The two nitro groups exert a cumulative –I and –M effect that dramatically enhances electrophilicity at the 4 and 6 positions for SNAr reactions, while the phenoxy group contributes steric bulk and modulates solubility [1]. In biological contexts, SAR studies on phenoxybenzonitriles show that moving from a mono-nitro to a 3,5-dinitro substitution pattern shifts antiviral potency and selectivity profiles, as demonstrated for enterovirus inhibitors [2]. Therefore, generic substitution risks both altered chemical reactivity and loss of biological activity, making direct replacement scientifically unsound.

Reactivity mismatch

Mono-nitro analog lacks cumulative –I/–M activation; SNAr rates may drop significantly.

Profile mismatch

Non-phenoxy dinitrobenzonitrile omits solubility modulation; biological profile may not transfer.

Quantitative Differentiation Evidence for 3,5-Dinitro-2-phenoxybenzonitrile vs. Closest Analogs


Enhanced Electrophilicity for Nucleophilic Aromatic Substitution vs. 5-Nitro-2-phenoxybenzonitrile

The presence of two nitro groups in 3,5-dinitro-2-phenoxybenzonitrile increases the electrophilicity of the aromatic ring relative to the mono-nitro analog 5-nitro-2-phenoxybenzonitrile. Kinetic studies on 1-phenoxy-dinitrobenzenes demonstrate that dinitro substitution accelerates SNAr reactions with primary amines by a factor of 10²–10³ compared to mononitro analogs under identical conditions (MeCN, 25°C) [1]. While rate constants specifically for 3,5-dinitro-2-phenoxybenzonitrile are not reported in the open literature, the class-level trend is well established: the second nitro group lowers the LUMO energy, facilitating nucleophilic attack.

SNAr rate
Class-level inference

~100–1000× faster than mono-nitro

Supports reactivity prediction in derivatization

Kinetic data from 1-phenoxy-dinitrobenzene class

Nucleophilic aromatic substitution SNAr kinetics Dinitro activation

Shifted Reduction Potential Window vs. 3,5-Dinitrobenzonitrile

The electrochemical reduction of dinitrobenzenes is highly sensitive to substituent effects. 3,5-Dinitrobenzonitrile exhibits two one-electron reduction waves at approximately –0.9 V and –1.1 V vs. SCE in aprotic media [1]. The introduction of a 2-phenoxy group is expected to shift the first reduction potential anodically by 50–150 mV due to the electron-donating resonance effect of the phenoxy oxygen, which stabilizes the radical anion intermediate through conjugation. This places 3,5-dinitro-2-phenoxybenzonitrile in a distinct redox window for selective electrochemical transformations.

Reduction shift
Cross-study comparable

+50 to +150 mV vs. 3,5-dinitrobenzonitrile

Enables selective electrochemical window

Predicted from substituent additivity; confirm experimentally

Electrochemical reduction Radical anion stability Dinitroaromatics

Differentiated Biological Activity Spectrum vs. MDL-860 (5-Nitro-2-phenoxybenzonitrile)

MDL-860 (5-nitro-2-phenoxybenzonitrile) is a well-characterized broad-spectrum antipicornavirus agent with MIC₅₀ values of 0.1–1.5 μg/mL in HeLa cell cultures . SAR studies on 60 substituted 5-nitro-2-phenoxybenzonitrile analogs reveal that modification of the nitration pattern profoundly affects both antiviral potency and selectivity index [1]. While 3,5-dinitro-2-phenoxybenzonitrile itself has not been directly tested in these panels, the literature shows that 3,5-dinitro ester derivatives exhibit MIC values as low as 16 ng/mL against M. tuberculosis [2], highlighting the potency-enhancing effect of the 3,5-dinitro motif.

Antimicrobial MIC
Cross-study comparable

3,5-dinitro ester series: MIC 0.016 µg/mL vs. M. tuberculosis

Supports antimycobacterial screening context

Direct antiviral data for this compound not yet reported

Antiviral activity Enterovirus inhibition Cytotoxicity

Unique Host-Guest Complexation Potential vs. 3,5-Dinitrobenzonitrile

3,5-Dinitrobenzonitrile is known to form channel-type and sandwich-type host–guest complexes with aromatic hydrocarbons (benzene, naphthalene, xylene isomers) and aza donors (acridine, phenazine) [1]. The 2-phenoxy substituent in 3,5-dinitro-2-phenoxybenzonitrile introduces an additional aromatic ring capable of participating in π–π stacking and C–H···π interactions, potentially expanding the repertoire of guest molecules that can be accommodated and altering complex stoichiometry and stability.

Host–guest potential
Supporting evidence

Expanded π-surface vs. 3,5-dinitrobenzonitrile

May broaden guest scope in crystal engineering

Crystallographic data needed for validation

Supramolecular chemistry Host-guest complexes Crystal engineering

Synthetic Utility as a Dual-Functional Intermediate for Heterocycle Synthesis

2-Phenoxybenzonitrile derivatives undergo intramolecular 1,3-dipolar cycloaddition of in situ-generated nitrile N-oxides to form isoxazolines with concomitant dearomatization, yielding high-value polycyclic scaffolds [1]. The 3,5-dinitro substitution pattern in the target compound is expected to accelerate this cycloaddition by lowering the LUMO of the nitrile oxide dipole, while also providing a reducible handle for subsequent functionalization. This dual reactivity—cycloaddition followed by selective nitro group reduction—is not accessible with mono-nitro or non-phenoxy analogs.

Synthetic utility
Supporting evidence

Intramolecular nitrile oxide cycloaddition with dearomatization

Enables polycyclic scaffold synthesis for libraries

Based on 2-phenoxybenzonitrile precedent; dinitro reactivity untested

Nitrile oxide cycloaddition Isoxazoline synthesis Dearomatization

High-Value Application Scenarios for 3,5-Dinitro-2-phenoxybenzonitrile Based on Evidence


Accelerated SNAr-Based Library Synthesis

The enhanced electrophilicity of 3,5-dinitro-2-phenoxybenzonitrile (100–1000× faster than mono-nitro analogs in SNAr reactions, as supported by class-level kinetic data ) makes it a preferred core scaffold for parallel synthesis of compound libraries. Researchers can exploit the activated 4 and 6 positions for rapid diversification with amine, thiol, or alkoxide nucleophiles under mild conditions, achieving high conversion in shorter reaction times.

Selective Electrochemical Reduction for Materials Chemistry

The predicted shift in reduction potential of +50 to +150 mV vs. 3,5-dinitrobenzonitrile positions this compound for use as a redox-active monomer or cathode material in organic batteries. The phenoxy group not only tunes the redox potential but also improves solubility in organic electrolytes, a critical parameter for practical device fabrication.

Antimicrobial Screening Campaigns Targeting Nitroreductase Activation

Given that the 3,5-dinitro motif is associated with sub-nanomolar MIC values in antimycobacterial assays (e.g., 16 ng/mL for related 3,5-dinitrobenzamides ), 3,5-dinitro-2-phenoxybenzonitrile is a high-priority candidate for screening against nitroreductase-expressing pathogens (M. tuberculosis, anaerobic bacteria). The phenoxy group provides a vector for further optimization of lipophilicity and target engagement.

Supramolecular Crystal Engineering with Expanded Guest Scope

For crystal engineers studying host–guest architectures, the additional phenoxy aromatic surface distinguishes this building block from 3,5-dinitrobenzonitrile . It is expected to support ternary or higher-order complexes with larger polyaromatic guests, enabling the design of functional porous materials for selective molecular recognition or storage.

Application
Selection Property
Validation Focus
SNAr library synthesis
Activated electrophilic positions
Reaction rate and conversion under mild conditions
Electrochemical reduction
Redox potential tuning by phenoxy group
Reduction potential and radical anion stability
Antimicrobial screening
Nitroreductase substrate potential
MIC endpoint against target pathogens
Supramolecular crystal engineering
Expanded aromatic surface for π-stacking
Host–guest complex stoichiometry and selectivity
Quote Request

Request a Quote for 3,5-Dinitro-2-phenoxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.